Home > Products > Screening Compounds P38910 > N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-3768402
CAS Number:
Molecular Formula: C18H16Cl2N4OS
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of N-(2,5-Dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not detailed in the provided literature, a general synthesis route for similar 1,2,4-triazole-3-thioether derivatives can be extrapolated based on the presented research [, , , , , ].

Applications
  • Antimicrobial Agents: 1,2,4-Triazole derivatives have demonstrated promising antibacterial [, , ], antifungal [, , ], and antitubercular [, ] activities.
  • Anticancer Agents: Some 1,2,4-triazole-based compounds show potential for anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth [, , ].
  • Enzyme Inhibitors: Researchers have explored 1,2,4-triazoles as potential inhibitors for various enzymes, including α-glucosidase [, ], urease [], and acetylcholinesterase [].
  • Anti-Inflammatory Agents: Certain 1,2,4-triazole derivatives exhibit anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases [, ].
  • Compound Description: This compound showcases a 1,2,4-triazole ring core substituted with a phenyl group at the 4-position, akin to the target compound. Notably, it demonstrates 1.5 times greater antioxidant capacity than butylated hydroxytoluene, a standard antioxidant, measured via the Ferric Reducing Antioxidant Power (FRAP) assay [].
  • Compound Description: This series of derivatives features a 1,2,4-triazole nucleus with varying substitutions at the N-aryl position, mirroring the target compound's structure []. These derivatives exhibit notable antimicrobial, antioxidant, and anti-inflammatory properties, indicating potential therapeutic value.
  • Compound Description: This compound, characterized using X-ray diffraction and DFT calculations, contains a 1,2,4-triazole ring and three phenyl rings []. Notably, it exhibits weak intermolecular C—O ···π interactions and multiple D—H ···A and D—H ···π hydrogen bonds, offering insight into its structural properties [].
  • Compound Description: This compound, synthesized from 2-cyanopyridine and N-phenylthiosemicarbazide, features a 1,2,4-triazole ring with substitutions at the 4 and 5 positions []. Its structure was investigated using X-ray diffractometry, providing valuable structural information [].
  • Compound Description: This compound exhibits a 1,2,4-triazole ring structure with a phenyl group at the 4-position, similar to the target compound []. Its crystal structure, analyzed via X-ray diffraction, reveals centrosymmetric dimers with an R22(16) ring motif [].
  • Compound Description: This series of compounds are structurally related to the series of N‐aryl 2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide compounds and differs by a 4-ethyl substituent instead of a 4-phenyl on the triazole ring. These compounds were synthesized in up to 91% yield and were characterized through IR, 1H‐NMR, 13C‐NMR, and HR‐MS spectra [].
  • Compound Description: These compounds were synthesized from the reaction of 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole. The anticancer activity of these compounds has been evaluated against 60 cancer lines [].
  • Compound Description: These compounds, synthesized using dibromoalkanes and 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-thiol, contain a bis-1,2,4-triazole structure bridged by a thioalkane chain []. Their structures were confirmed using spectral methods, including 1H NMR and IR spectroscopy [].
  • Compound Description: These compounds were synthesized from the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones [].
  • Compound Description: This series of derivatives features a 1,2,4-triazole core substituted with a pyridin-4-yl group at the 5-position, similar to the target compound's structure []. These derivatives exhibit promising antimicrobial and anti-tuberculosis activities, highlighting their potential therapeutic value [].
  • Compound Description: These compounds are triazole derivatives bearing a quinoline ring. These compounds were synthesized and screened for in vitro antiproliferative activity and binding analysis through docking studies [].
  • Compound Description: These compounds are 7'-((3-thio-4-phenyl-4 H -1,2,4-triazole-5-yl)methyl)theophylline derivatives that were synthesized and evaluated for their actoprotective activity [, ].
  • Compound Description: These compounds are theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids with N-phenyl acetamide moieties. These compounds were synthesized and evaluated for their anticancer activity [].
  • Compound Description: The synthesis of these compounds started from 4-pyridinecarboxylic acid and involved the formation of 4-amino-3-thio-5-(pyridin-4-yl)-1,2,4-triazole(4H). These compounds were evaluated for their potential anti-inflammatory effects [].
  • Compound Description: These azinane triazole-based derivatives were synthesized and investigated for their acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE) inhibitory activities [].
  • Compound Description: These compounds were synthesized from 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol or 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, which were prepared starting from 2-methylbenzimidazole. These compounds were investigated for their antimicrobial activity [].
  • Compound Description: These compounds were synthesized from 7’-((3-thio-4-R-4H-1,2,4-triazole-5-yl)methyl)-3’-methylxanthine and ethers of 2-[4-R-5-((3’-methylxanthine-7’-yl)methyl)-1,2,4-triazole-3-ylthio]acetic acid. The optimal methods for the preparation of these compounds were developed and their physicochemical properties were evaluated [].
  • Compound Description: The synthesis of these compounds started from ethyl 2-[ethoxy(4- (aryl)methylene]hydrazinecarboxylates (1a, 1b) and involved the formation of 1,2,4-triazol-ylcarbamate derivatives [].
  • Compound Description: This compound was synthesized and investigated for its inhibitory activity against HIV-1 reverse transcriptase. It exhibited potent inhibitory activity and acceptable aqueous solubility [].
  • Compound Description: This compound, identified through a virtual screening of tri-substituted 1,2,4-triazoles, exhibits potent inhibition against Reverse transcriptase, a key target for anti-AIDS drugs [].
  • Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory and analgesic activity. The synthesis involved the condensation of 2-(5-(6-Bromo-2-methyl-4-oxaquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)acetohydrazide (4) with different aromatic aldehydes [, ].
  • Compound Description: This compound is a potent lesinurad-based inhibitor of uric acid transporter 1 (URAT1) [].

Properties

Product Name

N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C18H16Cl2N4OS/c1-11-3-5-12(6-4-11)17-22-23-18(24(17)2)26-10-16(25)21-15-9-13(19)7-8-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

IRMWEOPWZAPKBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.